N‑Protection Yield: Cbz (85%) vs. Boc (90%) in the Same Synthetic Sequence
In a direct head‑to‑head comparison within a single study, selective protection of the 1′‑N position of spiro[indoline‑3,4′‑piperidine] with Cbz‑Cl (benzyl chloroformate) afforded the target compound 1b in 85% isolated yield, while Boc‑protection (di‑tert‑butyl dicarbonate) gave 1a in 90% isolated yield. Both reactions were run under comparable basic conditions and represent the final step of a five‑step sequence with >50% overall yield from commercial reagents [1].
| Evidence Dimension | Isolated yield of N‑protection step |
|---|---|
| Target Compound Data | 85% (Cbz, benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate, 1b) |
| Comparator Or Baseline | 90% (Boc, tert‑butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate, 1a) |
| Quantified Difference | Cbz yield is 5 absolute percentage points lower than Boc (85% vs 90%) |
| Conditions | One‑pot selective N‑protection of 1′‑H‑spiro[indoline‑3,4′‑piperidine] (1d) with Cbz‑Cl or Boc₂O; five‑step overall sequence starting from commercially available 2‑fluorophenylacetonitrile and N‑Boc‑bis(2‑chloroethyl)amine [1]. |
Why This Matters
The modest yield difference (5%) is offset by the orthogonal deprotection profile of Cbz, making the 85% yield acceptable for sequences where acid‑labile functionality precludes Boc use.
- [1] Chen, P.; et al. Tetrahedron 2004, 60, 4875–4878. Selective Boc or Cbz protection of 1′‑N gave 1a or 1b with 90 and 85% yield, respectively. View Source
